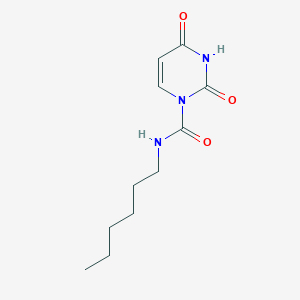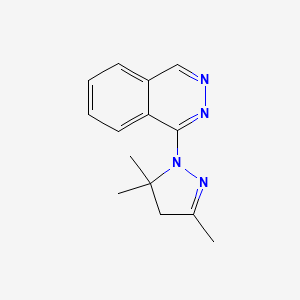
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine is a compound that belongs to the class of pyrazoles and phthalazines Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while phthalazines are bicyclic compounds containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
The synthesis of 1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antibacterial, anticancer, and anti-inflammatory agents . In the textile industry, pyrazoline derivatives are used as fluorescent whitening agents . Additionally, this compound has applications in high-tech fields such as laser dyes and fluorescent probes .
Mecanismo De Acción
The mechanism of action of 1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibacterial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact mechanism of action can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)phthalazine can be compared with other similar compounds such as 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles and 3,5,5-trimethyl-2-pyrazoline . These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles are known for their excellent fluorescence properties and are used in photoluminescent materials
Propiedades
Número CAS |
63768-14-9 |
|---|---|
Fórmula molecular |
C14H16N4 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-(3,5,5-trimethyl-4H-pyrazol-1-yl)phthalazine |
InChI |
InChI=1S/C14H16N4/c1-10-8-14(2,3)18(17-10)13-12-7-5-4-6-11(12)9-15-16-13/h4-7,9H,8H2,1-3H3 |
Clave InChI |
ODTAVMJSCQMZPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(C1)(C)C)C2=NN=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


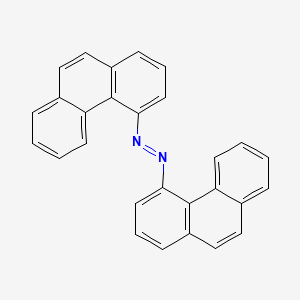
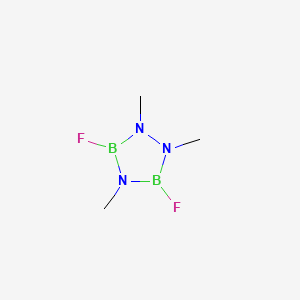
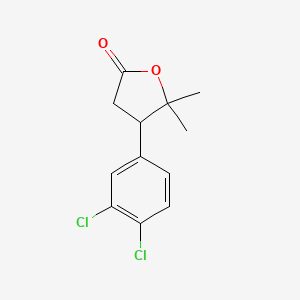
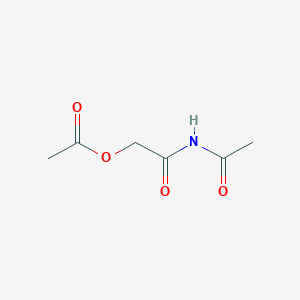
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
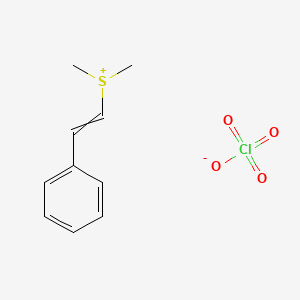
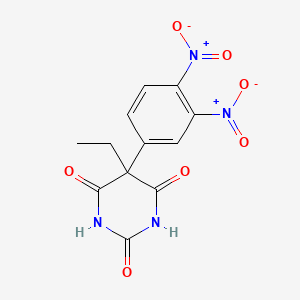
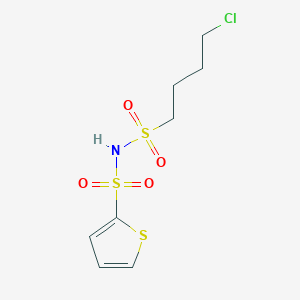
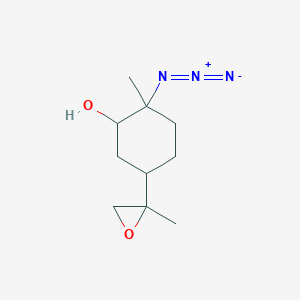
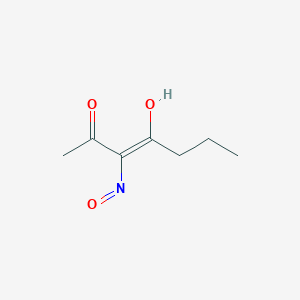
![Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14489997.png)

